Angiotensin II antipeptide

概要

説明

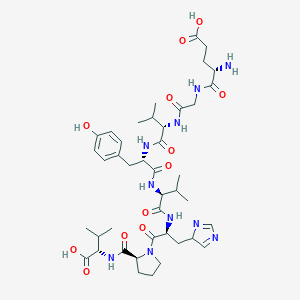

Angiotensin II antipeptide (sequence: EGVYVHPV) is an octapeptide designed to act as an inverse agonist at angiotensin II type 1 (AT1) receptors . Structurally, it shares 50% sequence homology with native angiotensin II (Ang II; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) but replaces key residues (e.g., N-terminal Glu instead of Asp) to confer insurmountable antagonism . Its C-terminal Val residue stabilizes binding to the inverse agonist site of AT1 receptors, effectively blocking Ang II-induced vasoconstriction, aldosterone release, and blood pressure elevation . The peptide is synthesized via solid-phase methods using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, with a molecular weight of 899.02 Da and ≥96% purity .

Mechanistically, this compound disrupts the renin-angiotensin system (RAS) by reducing Ang II bioavailability and promoting ACE2-mediated conversion of Ang II to the vasodilatory angiotensin (1–7) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II antipeptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process includes purification steps such as high-performance liquid chromatography to ensure the final product’s purity .

化学反応の分析

Types of Reactions: Angiotensin II antipeptide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

Reducing Agents: Dithiothreitol and other thiol-based reagents are used for reduction.

Substitution Reagents: Various amino acid derivatives are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

科学的研究の応用

Antimalarial Applications

Recent studies have highlighted the potential of Ang II-derived peptides as antimalarial agents. The inherent vasoconstrictor properties of Ang II limit its therapeutic use; however, modifications to its structure have led to promising results.

Case Studies: Antiplasmodial Activity

- Study by Saraiva et al. (2017) : This research demonstrated that modified Ang II peptides exhibited significant antiplasmodial activity against Plasmodium falciparum and Plasmodium gallinaceum. The introduction of disulfide bonds in peptide structures enhanced stability and reduced vasoconstriction effects while maintaining antimalarial efficacy. Notably, peptides 1 and 2 showed over 80% activity against P. gallinaceum without inducing significant contractile responses .

- Synthetic Peptides Study (2024) : Synthetic derivatives such as VIPF and Ang II-SS were tested in murine models of malaria. Both peptides reduced parasitemia levels significantly and increased survival rates in infected mice, indicating their potential as effective treatments for severe malaria .

| Peptide | Antiplasmodial Activity | Vasoconstrictor Effect | Stability |

|---|---|---|---|

| Peptide 1 | >80% | None | High |

| Peptide 2 | >40% | None | High |

| VIPF | Significant | None | Moderate |

| Ang II-SS | Significant | None | High |

Inflammation and Immunology

Ang II has been implicated in various inflammatory processes, making Ang II antipeptides potential candidates for treating inflammatory diseases.

Case Studies: Inflammatory Responses

- Research on Inflammation : Ang II has been shown to promote the production of reactive oxygen species (ROS) and enhance inflammatory responses through its receptors. Blockade of these receptors can mitigate tissue damage associated with inflammation .

- Role in Autoimmunity : Studies indicate that Ang II signaling may contribute to autoimmune conditions by facilitating T cell activation and migration to inflamed tissues. Antipeptides targeting Ang II signaling pathways could serve as therapeutic agents in managing autoimmune disorders .

Cardiovascular Health

Ang II is a well-known contributor to hypertension and cardiovascular diseases. Modifications to Ang II peptides may offer new therapeutic avenues.

Case Studies: Cardiovascular Applications

- Antisense Peptide Activity : Research has explored the use of antisense peptides that mimic Ang II receptors, aiming to block its hypertensive effects. These peptides have shown promise in reducing aortic contractions induced by Ang II, suggesting a potential therapeutic role in managing hypertension .

- ACE2 Activation : New studies have identified peptides that activate angiotensin-converting enzyme 2 (ACE2), which counteracts the effects of Ang II, offering a protective mechanism against cardiovascular diseases .

Summary and Future Directions

The applications of Angiotensin II antipeptides span multiple domains including infectious disease treatment, inflammation modulation, and cardiovascular health management. The ongoing research into synthetic modifications of these peptides continues to reveal their potential benefits while addressing limitations such as stability and adverse effects.

Future Research Directions

- Further exploration into the structural modifications of Ang II peptides to enhance their therapeutic efficacy.

- Clinical trials assessing the safety and effectiveness of these peptides in human subjects.

- Investigation into the long-term effects of Ang II antipeptides on chronic inflammatory conditions and cardiovascular health.

作用機序

Angiotensin II antipeptide exerts its effects by binding to the angiotensin II receptor type 1, blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are part of the renin-angiotensin-aldosterone system .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Peptide-Based RAS Modulators

Table 2: Non-Peptide RAS Modulators

Key Comparisons:

Structural and Mechanistic Differences :

- This compound uniquely acts as an inverse agonist , suppressing basal AT1 receptor activity, whereas Losartan and DuP 753 are competitive antagonists .

- Unlike angiotensin (1–7) , which activates AT2/Mas1 receptors, the antipeptide directly blocks AT1 signaling, offering complementary therapeutic pathways .

Potency and Selectivity: Losartan (IC50: 1.3 nM) exhibits higher AT1 affinity than the antipeptide (~µM range), but the latter’s insurmountable binding may prolong efficacy . Novokinin (AT2 agonist) shows nanomolar potency but lacks cross-reactivity with AT1, contrasting with the antipeptide’s AT1 specificity .

Therapeutic Potential: Angiotensin (1–7) and tetrapeptide analogs are being explored for COVID-19 due to ACE2 activation, whereas the antipeptide’s ion channel modulation (e.g., L-type Ca²⁺ inhibition) suggests utility in arrhythmia prevention . Antisense peptides (e.g., parallel/antiparallel antipeptides) show weak physiological antagonism (~µM concentrations), limiting clinical relevance compared to Losartan .

Limitations: The antipeptide’s high required concentrations (µM range) for physiological effects may hinder in vivo efficacy compared to non-peptide antagonists . Angiotensin (1–7) has a short half-life (<1 min), necessitating stable analogs for therapeutic use .

Research Findings and Contradictions

- Inverse Agonism vs. Competitive Antagonism : Evidence confirms the antipeptide’s insurmountable AT1 blockade , while Losartan’s efficacy depends on Ang II levels .

- Dual Activity: At high nanomolar concentrations, the antipeptide augments muscle contractions in vitro, a paradoxical effect absent in other antagonists .

- Species Variability: AT1 receptor homology differences may affect antipeptide binding in non-human models, complicating translational research .

生物活性

Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. However, recent research has expanded the understanding of Ang II beyond its classical functions, particularly focusing on its derivatives and analogs, including angiotensin II antipeptides. This article explores the biological activity of Ang II antipeptides, emphasizing their potential therapeutic applications and mechanisms of action.

Overview of Angiotensin II

Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. It is formed from angiotensin I through the action of angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through two receptor types: AT1 and AT2. The activation of AT1 receptors leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while AT2 receptors are associated with vasodilation and anti-proliferative effects .

Biological Activity of Angiotensin II Antipeptides

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of Ang II-derived peptides. Silva et al. developed constrained peptides from Ang II that exhibited significant biological activity against Plasmodium gallinaceum sporozoites. For instance, the peptide DRVYHIPF demonstrated 94% inhibition of sporozoite activity . Modifications such as introducing lactam bridges have enhanced the stability and efficacy of these peptides while reducing their vasoconstrictor effects.

Mechanism of Action

The mechanism by which these antipeptides exert their effects involves alterations in the peptide structure that affect their interaction with biological membranes and receptors. For example, modifications that maintain critical aromatic residues while changing the peptide's conformation can lead to improved binding affinities and biological activities .

Case Studies

-

Peptide Design and Testing

In a study by Maciel et al., six Ang II analogs were synthesized, including both linear and constrained forms. The constrained peptides showed enhanced antiplasmodial activity compared to their linear counterparts, with VC-5 achieving a 78% inhibition rate against P. gallinaceum . -

In Vitro Studies

Saraiva's research demonstrated that Ang II at a concentration of significantly inhibited parasite reinfection by 47%. Similarly, newly designed peptides 1 and 2 also reduced parasitemia levels by approximately 42.5% at the same concentration, indicating that structural modifications did not compromise their biological efficacy .

Comparative Analysis of Peptides

| Peptide | Structure Type | Antiplasmodial Activity (%) | Vasoconstrictor Effect |

|---|---|---|---|

| DRVYHIPF | Linear | 94 | High |

| VC-4 | Linear | 64 | Moderate |

| VC-5 | Constrained | 78 | Negligible |

| CDRVCYIHPF | Constrained | 76 | Negligible |

Q & A

Basic Research Questions

Mechanistic Basis of Angiotensin II Antipeptide as an AT1 Receptor Ligand Q: What experimental approaches validate the functional role of this compound in modulating AT1 receptor activity? A: this compound acts as an AT1 receptor antagonist or reverse agonist, depending on structural modifications. Methodological validation includes:

- Radioligand binding assays to quantify displacement of native Angiotensin II .

- Conformational analysis via NMR spectroscopy in lipid bilayers to assess interactions with AT1 receptor transmembrane domains .

- Functional assays (e.g., intracellular Ca²⁺ flux measurement) to compare its efficacy with canonical agonists/antagonists .

Analytical Techniques for Quantifying this compound in Biological Matrices Q: What methods are recommended for isolating and quantifying this compound in plasma or tissue samples? A: Electromembrane extraction (EME) is a gold standard for peptide isolation:

- Optimized EME parameters : pH 3.0 donor solution (below antipeptide’s isoelectric point) and 50 V applied voltage enhance extraction efficiency by leveraging its charge state .

- LC-MS/MS validation : Use stable isotope-labeled internal standards to correct for matrix effects during quantification .

Advanced Research Questions

Resolving Contradictions in Binding Affinity Data Across Studies Q: How should researchers address discrepancies in reported binding affinities of this compound for AT1 receptors? A: Contradictions often arise from differences in experimental systems:

- Membrane model selection : Use synthetic lipid bilayers mimicking native cell membranes instead of detergent-solubilized receptors to preserve conformational states .

- Competitive binding assays : Include positive controls (e.g., [Sar¹]-Angiotensin II) to normalize inter-laboratory variability .

Designing Anti-Peptide Antibodies for Structural Studies Q: What strategies improve the success rate of generating antipeptide antibodies for structural biology applications? A: Key considerations include:

- Epitope flexibility : Incorporate molecular dynamics simulations to predict solvent-exposed regions of the antipeptide for antibody targeting .

- Cross-revalidation : Validate antibodies using surface plasmon resonance (SPR) and competitive ELISA against both linear and cyclic peptide conformers .

Optimizing Electromembrane Extraction for Low-Abundance Peptides Q: How can EME protocols be adapted to recover trace amounts of this compound from complex biological samples? A: Enhance sensitivity via:

- Isoelectric focusing : Pre-concentrate samples at pH gradients matching the antipeptide’s pI (predicted pI = 4.2) .

- Hybrid extraction : Combine EME with molecularly imprinted polymers (MIPs) to improve selectivity for oxidized or truncated antipeptide variants .

Functional Characterization in Disease Models Q: What experimental models are suitable for studying the antipeptide’s role in hypertension or neuroinflammatory pathways? A: Use:

- AT1A receptor knockout mice : To isolate antipeptide effects from endogenous Angiotensin II signaling .

- 3D neurovascular spheroids : Incorporate endothelial and glial cells to assess blood-brain barrier permeability changes under antipeptide treatment .

Q. Methodological Challenges and Solutions

Addressing Stability Issues in Long-Term Studies Q: How can researchers mitigate degradation of this compound during in vitro or in vivo experiments? A: Implement:

- Protease inhibitors : Cocktails containing bestatin and PMSF to block aminopeptidases and serine proteases .

- Lyophilization : Store antipeptide aliquots at -80°C in argon atmosphere to prevent oxidation of cysteine residues .

Interpreting Conflicting Functional Outcomes (Agonist vs. Antagonist) Q: Why does this compound exhibit reverse agonism in some systems but antagonism in others? A: This depends on receptor dimerization states and downstream signaling bias:

特性

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABETWMMHYVGQ-VVTGJMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。